

1,2,3,5-Tetramethylbenzene-d14 CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2,3,5-Tetramethylbenzene-d14

Cat. No.: B12316115

Get Quote

Technical Guide: 1,2,3,5-Tetramethylbenzened14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1,2,3,5-Tetramethylbenzene-d14**, a deuterated analog of isodurene. Primarily utilized as an internal standard, this compound is a critical tool for achieving accurate and precise quantification in analytical chromatography.

Core Compound Identification

Identifier	Value
Chemical Name	1,2,3,5-Tetramethylbenzene-d14
Synonyms	Isodurene-d14, 1,3-dideuterio-2,4,5,6-tetrakis(trideuteriomethyl)benzene[1]
CAS Number	1219795-11-5[1]
Unlabeled CAS Number	527-53-7[1]

Quantitative Data Summary

This section summarizes the key physical and chemical properties of **1,2,3,5- Tetramethylbenzene-d14** and its unlabeled counterpart, Isodurene.



Table 1: Properties of 1,2,3,5-Tetramethylbenzene-d14

Property	Value	Source
Molecular Formula	C10D14	[2]
Molecular Weight	148.30 g/mol	[2]
Isotopic Enrichment	≥98 atom % D	-
SMILES (Isotopic)	[2H]c1c(c([2H])c(c(c1C([2H]) ([2H])[2H])C([2H])([2H]) [2H])C([2H])([2H])[2H])C([2H]) ([2H])[2H]	[1]
InChI (Isotopic)	InChI=1S/C10H14/c1-7-5- 8(2)10(4)9(3)6-7/h5-6H,1- 4H3/i1D3,2D3,3D3,4D3,5D,6D	[1]

Table 2: Properties of 1,2,3,5-Tetramethylbenzene (Isodurene, Unlabeled)

Property	Value	Source
Molecular Formula	C10H14	[3]
Molecular Weight	134.22 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[3]
Density	0.891 g/cm³ at 25 °C	[4]
Melting Point	-23.7 °C	[4]
Boiling Point	198 °C	[4]
Flash Point	63.3 °C (145.9 °F)	[4]
Solubility	Nearly insoluble in water, soluble in organic solvents	[4]

Application and Experimental Protocols



1,2,3,5-Tetramethylbenzene-d14 serves as an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Its utility stems from the principle of isotope dilution mass spectrometry (IDMS), where a known quantity of the deuterated standard is added to a sample at the beginning of the workflow. Because the deuterated standard is chemically almost identical to the analyte (the unlabeled compound), it experiences the same variations during sample preparation, extraction, and analysis. The mass spectrometer can differentiate between the analyte and the heavier internal standard, allowing the ratio of their signals to provide a highly accurate and precise measurement of the analyte's concentration.

General Experimental Protocol for Use as an Internal Standard in GC-MS/LC-MS

This protocol outlines the general steps for using **1,2,3,5-Tetramethylbenzene-d14** as an internal standard for the quantification of **1,2,3,5-tetramethylbenzene** or similar aromatic hydrocarbons in a given matrix (e.g., environmental samples, biological fluids).

- 1. Preparation of Stock Solutions:
- Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of unlabeled 1,2,3,5-tetramethylbenzene and dissolve it in a suitable solvent (e.g., methanol, dichloromethane) to a final volume of 10 mL in a volumetric flask.
- Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 1,2,3,5-Tetramethylbenzene-d14 and dissolve it in the same solvent to a final volume of 1 mL.
- 2. Preparation of Calibration Standards:
- Create a series of calibration standards by performing serial dilutions of the analyte stock solution.
- Spike each calibration standard with a fixed concentration of the Internal Standard working solution (prepared by diluting the IS stock solution). The final IS concentration should be consistent across all calibration levels and yield a robust signal in the mass spectrometer.



3. Sample Preparation and Spiking:

- To each unknown sample, add the same fixed amount of the Internal Standard working solution as was added to the calibration standards. This "spiking" should be done at the earliest possible stage to account for analyte loss during the entire sample preparation procedure (e.g., extraction, cleanup).
- 4. Instrumental Analysis (GC-MS or LC-MS):
- Inject the prepared calibration standards and samples into the chromatograph.
- Develop a chromatographic method that achieves baseline separation of the analyte and internal standard from other matrix components. Note that the deuterated standard will coelute or elute very closely with the unlabeled analyte.[6]
- For mass spectrometry, operate in Selected Ion Monitoring (SIM) or Multiple Reaction
 Monitoring (MRM) mode. Monitor at least one specific, high-abundance ion for the analyte
 and one for the deuterated internal standard.
 - Analyte (C₁₀H₁₄): Monitor characteristic ions (e.g., m/z 134, 119).
 - Internal Standard (C₁₀D₁₄): Monitor the corresponding shifted ions (e.g., m/z 148, 128).
- 5. Data Analysis and Quantification:
- For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Construct a calibration curve by plotting the peak area ratio (Analyte/IS) versus the concentration of the analyte for the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

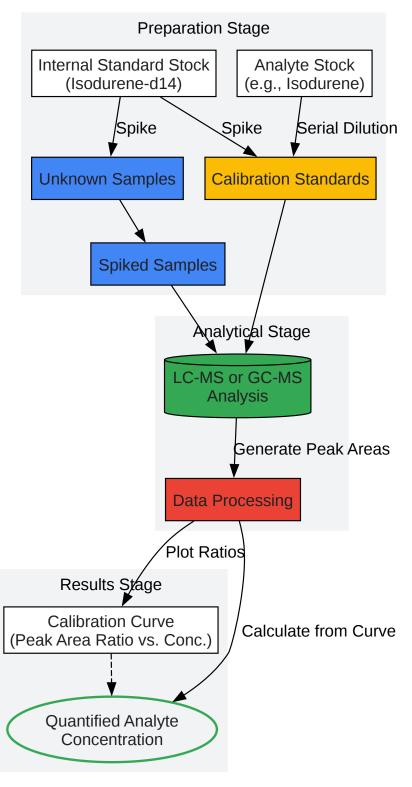
Visualized Workflows and Pathways

The primary role of **1,2,3,5-Tetramethylbenzene-d14** is as a tool in analytical workflows rather than as a participant in biological signaling pathways. The following diagram illustrates its use



in a typical quantitative analysis workflow.

Workflow for Quantitative Analysis using a Deuterated Internal Standard



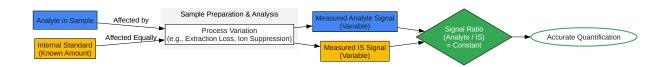
Click to download full resolution via product page



Caption: Workflow for Isotope Dilution Mass Spectrometry.

Logical Relationship of Internal Standard Correction

The following diagram illustrates the logical principle of how an internal standard corrects for variations in the analytical process.



Click to download full resolution via product page

Caption: Principle of Internal Standard Correction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1,2,3,5-Tetramethylbenzene-d14 | LGC Standards [lgcstandards.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. 1,2,3,5-Tetramethylbenzene | C10H14 | CID 10695 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetramethylbenzene synthesis chemicalbook [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1,2,3,5-Tetramethylbenzene-d14 CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12316115#1-2-3-5-tetramethylbenzene-d14-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com